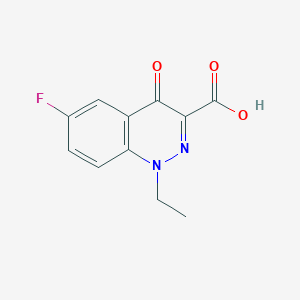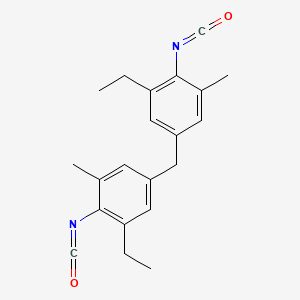
1,1'-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) is an organic compound with the molecular formula C17H18N2O2. It is a derivative of benzene and contains two isocyanate groups, which are highly reactive functional groups. This compound is used in various industrial applications, particularly in the production of polyurethane foams and elastomers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) typically involves the reaction of 3-ethyl-5-methylbenzene-1,2-diamine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:
Step 1: 3-ethyl-5-methylbenzene-1,2-diamine is dissolved in an inert solvent such as dichloromethane.
Step 2: Phosgene is introduced into the reaction mixture at a controlled temperature, usually around 0-5°C.
Step 3: The reaction mixture is stirred for several hours to ensure complete conversion of the diamine to the diisocyanate.
Step 4: The product is purified by distillation or recrystallization to obtain pure 1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Safety measures are strictly enforced to handle phosgene and other hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Hydrolysis: In the presence of water, the isocyanate groups hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, typically at room temperature.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Applications De Recherche Scientifique
1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential use in drug delivery systems due to its reactivity with biological molecules.
Medicine: Investigated for its potential use in the development of medical implants and prosthetics.
Industry: Widely used in the production of polyurethane foams, elastomers, and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The compound’s reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which readily reacts with nucleophiles.
Comparaison Avec Des Composés Similaires
1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) can be compared with other diisocyanates such as:
1,6-Hexamethylene diisocyanate (HDI): Used in the production of polyurethanes with different properties.
Toluene diisocyanate (TDI): Commonly used in the production of flexible polyurethane foams.
4,4’-Methylenebis(phenyl isocyanate) (MDI): Used in the production of rigid polyurethane foams.
The uniqueness of 1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) lies in its specific structure, which imparts distinct properties to the polyurethanes formed from it, such as enhanced flexibility and durability.
Propriétés
Numéro CAS |
197441-30-8 |
|---|---|
Formule moléculaire |
C21H22N2O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
1-ethyl-5-[(3-ethyl-4-isocyanato-5-methylphenyl)methyl]-2-isocyanato-3-methylbenzene |
InChI |
InChI=1S/C21H22N2O2/c1-5-18-10-16(7-14(3)20(18)22-12-24)9-17-8-15(4)21(23-13-25)19(6-2)11-17/h7-8,10-11H,5-6,9H2,1-4H3 |
Clé InChI |
BQAVEAXODNAXKU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N=C=O)CC)C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
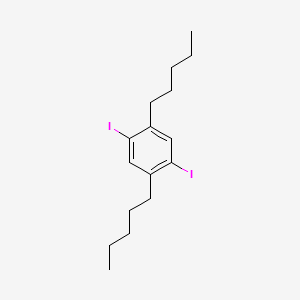
![[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid](/img/structure/B12576206.png)
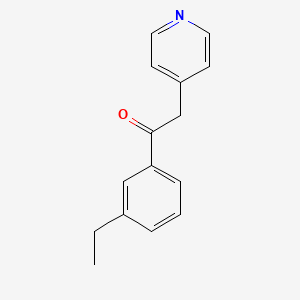
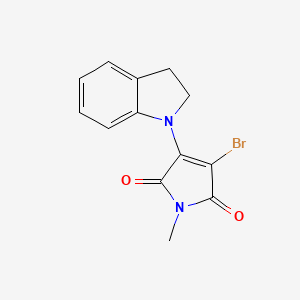

![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)
![Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B12576256.png)
